1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one
CAS No.:
Cat. No.: VC18279237
Molecular Formula: C16H22BNO4
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one -](/images/structure/VC18279237.png)
Specification
Molecular Formula | C16H22BNO4 |
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Molecular Weight | 303.2 g/mol |
IUPAC Name | 1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone |
Standard InChI | InChI=1S/C16H22BNO4/c1-11(19)18-8-9-20-14-7-6-12(10-13(14)18)17-21-15(2,3)16(4,5)22-17/h6-7,10H,8-9H2,1-5H3 |
Standard InChI Key | CEYHEXWXMMSTIS-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone, reflects its structural complexity . It belongs to the class of aryl boronic esters, which are widely used in Suzuki-Miyaura couplings due to their stability and reactivity. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂BNO₄ |
Molecular Weight | 303.2 g/mol |
CAS Registry Number | 1235141-24-8 |
SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C(=O)C |
InChI Key | CEYHEXWXMMSTIS-UHFFFAOYSA-N |
The benzo[b] oxazine scaffold provides a rigid heterocyclic framework, while the pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group enables selective cross-coupling reactions . The acetyl substituent at the 4-position introduces steric and electronic effects that modulate reactivity.
Synthesis and Characterization
Spectroscopic Characterization
Key spectroscopic data inferred from analogous compounds include:
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¹H NMR: Signals for the pinacol methyl groups (δ 1.2–1.3 ppm), aromatic protons (δ 6.5–7.5 ppm), and acetyl methyl (δ 2.1–2.3 ppm).
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¹¹B NMR: A peak near δ 30 ppm, typical for sp²-hybridized boron in boronic esters .
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IR Spectroscopy: Stretching vibrations for B-O (≈1350 cm⁻¹) and C=O (≈1700 cm⁻¹) .
Applications in Organic and Medicinal Chemistry
Suzuki-Miyaura Coupling
The compound’s boronate group facilitates carbon-carbon bond formation with aryl halides, enabling the synthesis of biaryl structures prevalent in pharmaceuticals. For example, it could serve as a precursor to kinase inhibitors or antipsychotic agents .
Drug Discovery Intermediates
The benzo[b] oxazine core is a privileged scaffold in drug design, appearing in compounds with antidepressant, antiviral, and anticancer activities. Functionalization at the 6-position via boronate chemistry allows rapid diversification of structure-activity relationships .
Future Perspectives
Research opportunities include:
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Optimizing coupling efficiency: Screening palladium catalysts or ligands for improved yields.
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Biological profiling: Evaluating the acetylated derivative’s bioactivity in vitro.
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Material science: Incorporating the boronate into organic electronic materials.
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